molecular formula C16H22N2O4 B8605183 Benzyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Benzyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B8605183
M. Wt: 306.36 g/mol
InChI Key: JGSRARCPFVZWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680282B2

Procedure details

A solution of benzyl 3-oxopyrrolidine-1-carboxylate (2.03 g, 10 mmol) and ammonium acetate (977 mg, 12.7 mmol) in EtOH (10 mL) was treated with ethyl malonate (1.07 mL, 9.09 mmol). The resulting solution was heated to reflux for 4 h and cooled to room temperature. Ethyl acetate (200 mL) was added and the solution was washed with saturated NaHCO3 (25 mL), brine (25 mL), dried over MgSO4 and concentrated to dryness. The mixture was filtered through a silica gel plug with ethyl acetate followed by methanol to elute the title compound as a yellow oil (600 mg, 19%). 1H NMR (400 MHz, CD3OD) δ 7.40-7.32 (m, 5H), 4.23 (q, 2H, J=7.4 Hz), 3.81-3.76 (m, 1H), 3.66-3.56 (m, 3H), 2.94 (s, 2H), 2.29-2.24 (m, 2H), 1.29 (t, 3H, J=7.4 Hz). MS ESI 307.1 [M+H]+, calcd for [C16H22N2O4+H]+ 307.16.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
977 mg
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:3]1.C([O-])(=O)C.[NH4+:21].[C:22]([O:28][CH2:29][CH3:30])(=[O:27])[CH2:23]C([O-])=O.C(OCC)(=O)C>CCO>[NH2:21][C:2]1([CH2:23][C:22]([O:28][CH2:29][CH3:30])=[O:27])[CH2:6][CH2:5][N:4]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
977 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
the solution was washed with saturated NaHCO3 (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a silica gel plug with ethyl acetate
WASH
Type
WASH
Details
to elute the title compound as a yellow oil (600 mg, 19%)

Outcomes

Product
Name
Type
Smiles
NC1(CN(CC1)C(=O)OCC1=CC=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.